4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS No.: 1237747-13-5
Cat. No.: VC11704751
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1237747-13-5 |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 4-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20) |
| Standard InChI Key | PVSCWAYRKBKICP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Nomenclature
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acid biochemistry and drug design. The compound’s IUPAC name reflects its substitution pattern: a pyrimidine ring with an amine group at position 2, a thiophen-2-yl group at position 4, and a 3,4,5-trimethoxyphenyl group at position 6. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1237747-13-5 |
| Molecular Formula | C₁₇H₁₇N₃O₃S |
| Molecular Weight | 343.4 g/mol |
| Exact Mass | 343.099 Da |
| Topological Polar Surface | 52.5 Ų |
| LogP (Octanol-Water) | 3.98 |
The thiophene moiety introduces sulfur-based aromaticity, potentially enhancing binding interactions with biological targets, while the 3,4,5-trimethoxyphenyl group contributes to lipophilicity and metabolic stability.
Synthesis and Structural Modification
Industrial-Scale Production Challenges
Scaling up synthesis requires optimizing parameters such as solvent choice (e.g., ethanol vs. DMF), catalyst loading, and reaction temperature. Continuous flow reactors could enhance yield and reproducibility while reducing waste.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s LogP value of 3.98 predicts moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Solubility may be improved through prodrug strategies or formulation with surfactants.
Thermal and Oxidative Stability
Pyrimidines generally exhibit thermal stability up to 200°C, but the methoxy groups may render the compound susceptible to oxidative degradation. Accelerated stability studies under varied pH and temperature conditions are needed to assess shelf-life.
Research Gaps and Future Directions
Despite its promising scaffold, empirical data on 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are lacking. Critical next steps include:
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In Vitro Bioactivity Screening:
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Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
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Assess COX-2/5-LOX inhibition in macrophage models.
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ADMET Profiling:
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Determine pharmacokinetic parameters (e.g., bioavailability, half-life).
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Screen for hepatotoxicity and CYP450 interactions.
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Structural Optimization:
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Synthesize analogs with varied substituents to refine potency and selectivity.
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